![molecular formula C17H18N2O4S B5749667 N-(4-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5749667.png)
N-(4-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide is a chemical compound that has been widely researched for its potential biomedical applications. The compound has been synthesized through various methods and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-(4-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways and processes. The compound has been shown to inhibit the expression of genes involved in cancer cell proliferation, survival, and invasion, as well as the activation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. Additionally, the compound has been demonstrated to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, reduction of pro-inflammatory cytokine production, and inhibition of bacterial growth. The compound has also been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit the growth of various cancer cell lines and bacteria strains. However, the compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for the research of N-(4-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide, including the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Further studies are also needed to determine the optimal dosage and administration route for the compound, as well as its potential toxicity and side effects. Additionally, the development of novel derivatives and analogs of the compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
N-(4-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with 2-bromoacetyl chloride, followed by the reaction of the resulting intermediate with 4-nitrobenzyl mercaptan. The final product is obtained through purification and crystallization processes.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide has been studied for its potential biomedical applications, including its use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been demonstrated to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. Additionally, the compound has shown promising anti-microbial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-16-8-4-13(5-9-16)10-18-17(20)12-24-11-14-2-6-15(7-3-14)19(21)22/h2-9H,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCPVCZENUNDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5749589.png)
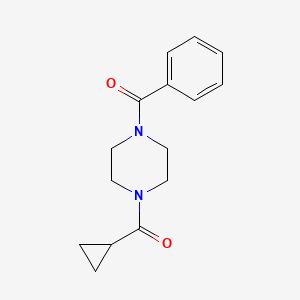
![6-(4-tert-butylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5749600.png)
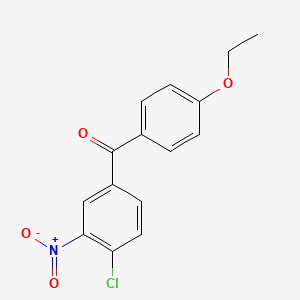

![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5749616.png)
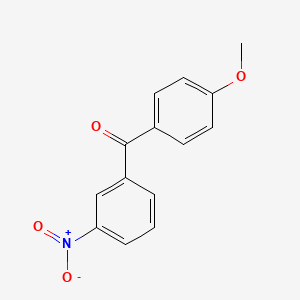
![N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5749628.png)
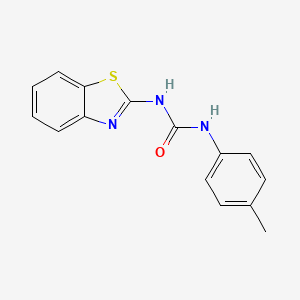
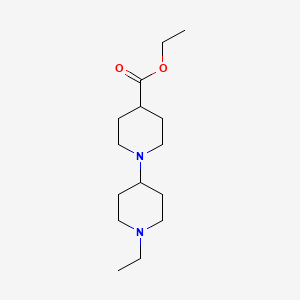
![N-[4-(benzyloxy)phenyl]-3-phenylpropanamide](/img/structure/B5749655.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B5749661.png)
![4-methyl-N-[2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]benzenesulfonamide](/img/structure/B5749670.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5749685.png)